(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile
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Description
(E)-2-(4-(4-ethylphenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile is a useful research compound. Its molecular formula is C21H19N3S and its molecular weight is 345.46. The purity is usually 95%.
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Scientific Research Applications
Donor-Acceptor Substituted Thiophene Dyes
Researchers have designed and synthesized thiophene dyes, including variants similar to the subject compound, for optoelectronic devices. These dyes are used to protect human eyes and optical sensors and stabilize light sources in optical communications. Their nonlinear absorption and optical limiting behavior under laser excitation are key characteristics for these applications (Anandan et al., 2018).
Cycloaddition Reactions and Antimicrobial Activities
Cycloaddition reactions involving thiophene derivatives related to the compound have been explored. These reactions yield products with potential antimicrobial activities, demonstrating the compound's relevance in developing new antimicrobial agents (Ead et al., 1990).
Synthesis of Anticancer Agents
Researchers have synthesized derivatives of benzothiazol-2-ylamino-acrylonitrile, structurally similar to the subject compound, showing significant anti-tumor activities. These compounds have potential as novel anticancer agents, highlighting the pharmaceutical relevance of this class of compounds (Bhale et al., 2018).
Design of Fluorescent Thiazoles
A study involved designing new fluorescent thiazoles based on a core structure related to the compound . These thiazoles exhibit a range of fluorescent colors and are used for probing biological systems, demonstrating the compound's application in bio-imaging and diagnostics (Eltyshev et al., 2021).
Synthesis of Anticancer Thiopyrano[2,3-d]thiazoles
The compound's derivatives have been synthesized and evaluated for their anticancer activities. This research indicates the compound's importance in developing new anticancer therapies (Metwally et al., 2015).
Cytotoxic Activities of Heteroarylacrylonitriles
Studies have shown that acrylonitriles substituted with various rings, including structures similar to the subject compound, have in vitro cytotoxic potency against human cancer cell lines. These findings underscore the potential use of these compounds in cancer treatment (Sa̧czewski et al., 2004).
Fungicidal Activity
Derivatives of thiazolylacrylonitriles, structurally similar to the compound , have shown good fungicidal activity, particularly against Colletotrichum gossypii. This suggests their potential use in agricultural applications (Shen De-long, 2010).
Antioxidant and Antitumor Evaluation
Researchers have synthesized new derivatives of thiazolidine and thiazolidinone that show promise in antioxidant and antitumor activities. These findings highlight the potential medicinal applications of these compounds (Gouda & Abu‐Hashem, 2011).
Properties
IUPAC Name |
(E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-methylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3S/c1-3-16-8-10-17(11-9-16)20-14-25-21(24-20)18(12-22)13-23-19-7-5-4-6-15(19)2/h4-11,13-14,23H,3H2,1-2H3/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJUKOSLISUHOB-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=CC=CC=C3C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=CC=CC=C3C)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.